molecular formula C20H19ClN2O4S B2423144 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine CAS No. 301158-52-1

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

Cat. No.: B2423144
CAS No.: 301158-52-1
M. Wt: 418.89
InChI Key: DLWZJVVZOMIAQD-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine
  • 4-(4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine
  • 4-(4-((4-Nitrophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

Uniqueness

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents, such as bromophenyl or nitrophenyl groups, which may have different electronic and steric properties.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-14-2-4-15(5-3-14)18-22-19(20(27-18)23-10-12-26-13-11-23)28(24,25)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWZJVVZOMIAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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